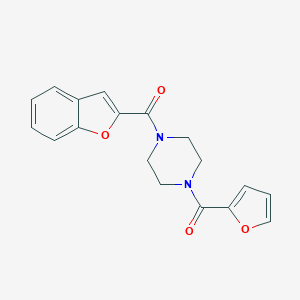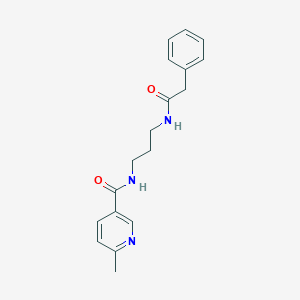![molecular formula C13H17N3O B252025 3-[3-(dimethylamino)propyl]-4(3H)-quinazolinone](/img/structure/B252025.png)
3-[3-(dimethylamino)propyl]-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-(dimethylamino)propyl]-4(3H)-quinazolinone, commonly known as DMQ, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. DMQ belongs to the class of quinazolinone compounds and has shown promising results in various research studies.
Aplicaciones Científicas De Investigación
DMQ has been extensively studied for its potential therapeutic applications. It has been found to possess antitumor, anti-inflammatory, and antifungal properties. DMQ has also shown potential in the treatment of Alzheimer's disease, Parkinson's disease, and depression.
Mecanismo De Acción
DMQ exerts its therapeutic effects by inhibiting the activity of various enzymes and proteins. It has been found to inhibit the activity of topoisomerase I and II, which are involved in DNA replication and repair. DMQ also inhibits the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, DMQ has been found to modulate the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects:
DMQ has been found to induce apoptosis (programmed cell death) in cancer cells. It also inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest. DMQ has been found to reduce inflammation by inhibiting the production of inflammatory mediators. It also modulates the activity of various neurotransmitters, which may contribute to its antidepressant and anxiolytic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMQ is a synthetic compound that can be easily synthesized in the lab. It has been found to be relatively stable and has a long shelf life. However, DMQ is highly toxic and requires careful handling. It also has poor solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
DMQ has shown promising results in various research studies, and there is a need for further investigation to explore its potential therapeutic applications. Some future directions that can be explored include:
1. Developing DMQ derivatives with improved solubility and bioavailability.
2. Investigating the potential of DMQ in the treatment of neurodegenerative diseases.
3. Exploring the potential of DMQ in combination with other drugs for the treatment of cancer.
4. Investigating the potential of DMQ in the treatment of viral infections.
5. Investigating the potential of DMQ in the treatment of autoimmune diseases.
Conclusion:
DMQ is a synthetic compound that has shown promising results in various research studies. It possesses antitumor, anti-inflammatory, and antifungal properties and has potential therapeutic applications in the treatment of various diseases. DMQ exerts its therapeutic effects by inhibiting the activity of various enzymes and proteins and modulating the activity of neurotransmitters. While DMQ has some limitations, such as its toxicity and poor solubility, it is a promising compound that warrants further investigation.
Métodos De Síntesis
DMQ can be synthesized using a simple one-pot reaction that involves the reaction of 2-aminobenzamide with 3-dimethylaminopropylamine in the presence of acetic acid and acetic anhydride. The reaction yields DMQ as a white solid that can be purified using column chromatography.
Propiedades
Fórmula molecular |
C13H17N3O |
|---|---|
Peso molecular |
231.29 g/mol |
Nombre IUPAC |
3-[3-(dimethylamino)propyl]quinazolin-4-one |
InChI |
InChI=1S/C13H17N3O/c1-15(2)8-5-9-16-10-14-12-7-4-3-6-11(12)13(16)17/h3-4,6-7,10H,5,8-9H2,1-2H3 |
Clave InChI |
UWELDGAVVGIHCS-UHFFFAOYSA-N |
SMILES |
CN(C)CCCN1C=NC2=CC=CC=C2C1=O |
SMILES canónico |
CN(C)CCCN1C=NC2=CC=CC=C2C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{3-[(diphenylacetyl)amino]propyl}-1H-indole-2-carboxamide](/img/structure/B251979.png)
![N-{3-[(3-fluorobenzoyl)amino]propyl}-1H-indole-2-carboxamide](/img/structure/B251980.png)
![N-(3-{[(2-chlorophenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide](/img/structure/B251983.png)
![N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-2-phenylquinoline-4-carboxamide](/img/structure/B251989.png)
![2-phenyl-N-{3-[(thiophen-2-ylcarbonyl)amino]propyl}quinoline-4-carboxamide](/img/structure/B251992.png)
![N-(3-{[(4-chlorophenyl)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide](/img/structure/B251993.png)

![6-methyl-N-{3-[(2-thienylcarbonyl)amino]propyl}nicotinamide](/img/structure/B251995.png)
![N-(3-{[(4-chlorophenoxy)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide](/img/structure/B251996.png)
![6-methyl-N-{3-[(phenylsulfonyl)amino]propyl}pyridine-3-carboxamide](/img/structure/B251997.png)
![N-[3-({[5-(4-bromophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide](/img/structure/B251998.png)
![N-[3-({[5-(2,5-dichlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide](/img/structure/B252000.png)
![N-[3-({[5-(3-chlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide](/img/structure/B252001.png)